2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring substituted with butyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
- 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-phenol]
- Various indole derivatives
Uniqueness
What sets 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride apart from similar compounds is its unique combination of functional groups and its specific chemical properties.
Properties
Molecular Formula |
C15H25Cl2N3O2 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(1-butyl-5,6-dimethoxybenzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-4-5-8-18-12-10-14(20-3)13(19-2)9-11(12)17-15(18)6-7-16;;/h9-10H,4-8,16H2,1-3H3;2*1H |
InChI Key |
LNWRTGIAGFRBMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC(=C(C=C2N=C1CCN)OC)OC.Cl.Cl |
Origin of Product |
United States |
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